molecular formula C13H19NO4 B3721352 methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate

methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate

Cat. No. B3721352
M. Wt: 253.29 g/mol
InChI Key: PJEVYQSEWKAAAY-QMBFIQNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylases (HDACs). It is a potent and selective inhibitor of HDAC1, HDAC2, and HDAC3, which are enzymes involved in the regulation of gene expression. Mocetinostat has shown potential as a therapeutic agent in the treatment of various cancers and other diseases.

Mechanism of Action

Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate works by inhibiting the activity of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, which leads to the repression of gene expression. By inhibiting HDAC activity, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can increase the acetylation of histone proteins, leading to the activation of gene expression.
Biochemical and Physiological Effects:
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have a variety of biochemical and physiological effects. It can induce cell cycle arrest, apoptosis, and differentiation in cancer cells. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate can also modulate the immune system by increasing the expression of immune-related genes. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, which makes it a useful tool for studying the role of HDACs in gene expression. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been shown to have low toxicity in vitro, which makes it a safe tool for studying cellular processes. However, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limitations in its use in lab experiments. It is a complex molecule to synthesize, which makes it expensive and time-consuming to produce. Additionally, methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has limited solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate. One area of interest is the development of more efficient synthesis methods for methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate, which would make it more accessible for research and potential clinical use. Additionally, further research is needed to fully understand the mechanisms of action of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate and its potential therapeutic applications. Finally, there is a need for more extensive preclinical and clinical studies to evaluate the safety and efficacy of methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate in humans.

Scientific Research Applications

Methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has been extensively studied for its potential therapeutic applications. It has shown promise in the treatment of various cancers, including breast cancer, leukemia, and lymphoma. methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate has also been studied for its potential use in the treatment of other diseases, such as HIV, sickle cell anemia, and autoimmune disorders.

properties

IUPAC Name

methyl (6E)-6-hydroxy-6-(2-imino-6-oxocyclohexylidene)hexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-18-12(17)8-3-2-6-10(15)13-9(14)5-4-7-11(13)16/h14-15H,2-8H2,1H3/b13-10+,14-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJEVYQSEWKAAAY-QMBFIQNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC(=C1C(=N)CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCCC/C(=C\1/C(=N)CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
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methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
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methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
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methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
Reactant of Route 5
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate
Reactant of Route 6
methyl 6-(2-amino-6-oxo-1-cyclohexen-1-yl)-6-oxohexanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.